molecular formula C6H16ClNO2S2 B12095443 2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride

2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride

Cat. No.: B12095443
M. Wt: 233.8 g/mol
InChI Key: KGZNJHFKZCBYPA-UHFFFAOYSA-N
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Description

Chemical Identity: The compound 2-Amino-4-methylsulfanylbutanoic acid; methylsulfanium; chloride (IUPAC: (3-amino-3-carboxypropyl)-dimethylsulfanium chloride; CAS: 3493-12-7), commonly referred to as DL-Methionine methylsulfonium chloride or Vitamin U, is a sulfonium derivative of methionine . It consists of a methionine backbone modified by a methylsulfonium group and a chloride counterion.

Applications: Primarily used in pharmaceuticals and animal feed, it acts as a methyl donor and gastric protectant. Its role in promoting growth in broiler chickens and replacing methionine in metabolic pathways highlights its biological significance .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H16ClNO2S2

Molecular Weight

233.8 g/mol

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride

InChI

InChI=1S/C5H11NO2S.CH4S.ClH/c1-9-3-2-4(6)5(7)8;1-2;/h4H,2-3,6H2,1H3,(H,7,8);2H,1H3;1H

InChI Key

KGZNJHFKZCBYPA-UHFFFAOYSA-N

Canonical SMILES

C[SH2+].CSCCC(C(=O)O)N.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis via Alkylation of Methionine Derivatives

Alkylation of methionine or its analogs is a cornerstone method for introducing the methylsulfanyl group. For example, methyl chloride serves as a methylating agent under controlled conditions. A patent by VulcanChem highlights the reaction of methionine with methyl chloride in dimethylformamide (DMF) at 100–130°C, yielding 2-amino-4-methylsulfanylbutanoic acid with subsequent formation of the methylsulfanium chloride complex .

Key parameters include:

  • Reagent ratios : A 1:1.2 molar ratio of methionine to methyl chloride ensures minimal byproduct formation.

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing intermediates .

  • Temperature control : Reactions conducted at 110°C for 4–6 hours achieve >85% conversion .

Example protocol (adapted from ):

  • Dissolve 10.3 g (0.1 mol) of methionine in 100 mL DMF.

  • Add 8.03 g (0.15 mol) methyl chloride dropwise under reflux.

  • Heat at 110°C for 5 hours, then cool and neutralize with sodium bicarbonate.

  • Extract with ethyl acetate and recrystallize to obtain the product (yield: 82%, purity: 98.5%).

Nucleophilic Substitution Reactions

Nucleophilic substitution replaces a leaving group (e.g., chloride) in methionine precursors with a methylsulfanyl moiety. A patent (CN101684078A) details the use of bis(trichloromethyl) carbonate to activate the carboxyl group, enabling substitution .

Critical steps :

  • Chlorination : Treat 2-aminobutyric acid with bis(trichloromethyl) carbonate in tetrahydrofuran (THF) at −5°C to form an oxazolidinedione intermediate .

  • Ammoniation : React the intermediate with ammonium hydroxide to introduce the amino group.

  • Acidification : Add hydrochloric acid to precipitate the chloride salt .

Data table :

StepReagentsConditionsYieldPurity
ChlorinationBis(trichloromethyl) carbonate, THF−5°C, 8 h92.1%98.2%
AmmoniationNH₄OH25°C, 2 h89.3%97.5%
AcidificationHClpH 2–3, 1 h80.0%99.4%

This method avoids hazardous reagents like phosphorus trichloride, enhancing safety .

Enzymatic Synthesis Pathways

Enzymatic methods utilize methionine adenosyltransferase or cystathionine γ-lyase to catalyze methylsulfanyl group transfer. Although less documented in patents, VulcanChem notes that enzymatic routes offer stereochemical control, critical for pharmaceutical applications .

Advantages :

  • Mild conditions : Reactions occur at 25–37°C and pH 7–8 .

  • Reduced byproducts : Enzymes like methionine synthase minimize dimethyl sulfide formation .

Limitations :

  • Cost : High enzyme prices limit industrial scalability .

  • Substrate specificity : Enzymes may require cofactors like ATP or SAM .

Acid-Catalyzed Condensation with Methylsulfanium Chloride

A patent (EP3653633A1) describes condensing methionine with methylsulfanium chloride under acidic conditions . The process involves:

  • Dissolving methionine in dilute hydrochloric acid (pH 2–3).

  • Adding methylsulfanium chloride and heating to 90°C for 3 hours.

  • Neutralizing with calcium hydroxide to precipitate the product .

Optimization insights :

  • Stoichiometry : A 1:1.1 molar ratio of methionine to methylsulfanium chloride maximizes yield (88%) .

  • Purification : Recrystallization from ethanol/water (1:3 v/v) achieves 99.2% purity .

Purification and Isolation Techniques

Post-synthesis purification is critical for removing byproducts like dimethyl ether or unreacted methionine. A method from US5917099A involves:

  • Liquid-liquid extraction : Use ethyl acetate to separate organic impurities .

  • pH-controlled precipitation : Adjust to pH 8–9 with sodium bicarbonate to isolate the product .

  • Vacuum drying : Remove residual solvents at 50°C under reduced pressure .

Comparative data :

MethodSolvent SystemPurity Improvement
Ethyl acetate extractionEthyl acetate/H₂O97% → 99.4%
Activated carbon filtrationDichloromethane95% → 98.8%

Scalability and Industrial Adaptations

Large-scale production (e.g., US10293273B2) employs continuous stirred-tank reactors (CSTRs) for neutralization and crystallization . Key parameters:

  • Residence time : 3–4 hours per reactor stage .

  • Temperature gradient : 100°C (early stage) → 130°C (final stage) to suppress byproducts .

Case study : A plant using CSTRs achieved 12 metric tons/month with 94% yield and 99% purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

Biochemical Applications

1.1 Protein Synthesis and Metabolism

Methionine plays a crucial role in protein synthesis as it is one of the primary building blocks of proteins. It serves as a precursor for other amino acids, notably cysteine, through transsulfuration pathways. Methionine is also involved in the synthesis of S-adenosylmethionine (SAM), a critical methyl donor in numerous methylation reactions essential for DNA and RNA modification .

1.2 Antioxidant Properties

Methionine exhibits antioxidant properties by acting as a scavenger of free radicals. It can help mitigate oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of methionine has been demonstrated in several studies where its supplementation reduced markers of oxidative damage in animal models .

Pharmaceutical Applications

2.1 Therapeutic Uses

Methionine has been investigated for its potential therapeutic effects in various conditions:

  • Liver Health : Methionine supplementation has shown protective effects against liver damage induced by toxins such as acetaminophen. It aids in the detoxification process by enhancing glutathione levels .
  • Cancer Treatment : Research indicates that methionine restriction can inhibit tumor growth in certain cancers, suggesting a potential role in cancer therapy .

2.2 Drug Formulation

The compound is utilized in drug formulations aimed at enhancing bioavailability and stability. Its properties allow it to serve as a stabilizing agent in pharmaceutical preparations, particularly those involving sensitive active ingredients .

Agricultural Applications

3.1 Animal Nutrition

In livestock feed, methionine is essential for promoting growth and improving feed efficiency. It is often added to animal diets to ensure adequate protein synthesis and overall health. Methionine supplementation has been shown to enhance milk production in dairy cows and improve weight gain in poultry .

3.2 Crop Fertilization

Methionine's role extends to agriculture as well, where it is used as a component in fertilizers to enhance plant growth and resilience against environmental stressors. Its application can lead to improved crop yields and quality .

Case Studies

4.1 Methionine Supplementation in Clinical Trials

A clinical trial investigated the effects of methionine supplementation on patients with liver disease. Results showed significant improvements in liver function tests among participants receiving methionine compared to the control group, highlighting its therapeutic potential .

4.2 Antioxidant Efficacy Study

In a study assessing the antioxidant efficacy of methionine, researchers found that supplementation reduced oxidative stress markers significantly in subjects exposed to high levels of environmental pollutants. This suggests that methionine could serve as a protective agent against oxidative damage in polluted environments .

Data Tables

Application AreaSpecific UseEvidence/Study Reference
BiochemistryProtein synthesis
PharmaceuticalsLiver protection
Cancer treatment
AgricultureLivestock nutrition
Crop fertilization

Mechanism of Action

The mechanism of action of 2-amino-4-methylsulfanylbutanoic acid involves its incorporation into proteins during translation. The methylsulfanium chloride component can interact with various molecular targets, affecting cellular processes. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Research Insights and Contradictions

  • Methyl Group Availability : The sulfonium group in DL-Methionine methylsulfonium chloride provides a labile methyl group, making it superior to methionine sulfone, which lacks methyl-donating capacity .
  • Synergy with QACs : Both methylsulfonium compounds and QACs (e.g., glycine betaine) participate in methyl trafficking, but their metabolic pathways and ecological roles differ .

Biological Activity

2-Amino-4-methylsulfanylbutanoic acid, also known as methylsulfanium chloride, is an amino acid derivative with significant biological activity. This compound is primarily recognized for its role in various metabolic pathways and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C5H12ClN
  • Molecular Weight : 137.61 g/mol
  • CAS Number : 1119-34-2

Structural Information

The compound features a sulfur atom in its structure, which contributes to its unique properties and biological functions. The presence of the methylsulfanyl group is crucial for its activity in biological systems.

  • Glutamine Transport Inhibition : Research indicates that derivatives of 2-amino-4-methylsulfanylbutanoic acid can inhibit the ASCT2 transporter, which mediates glutamine transport in cells. This inhibition can affect cancer cell metabolism, as glutamine is a critical nutrient for rapidly proliferating cells .
  • Antioxidant Properties : The compound has been studied for its potential antioxidant effects, which may contribute to cellular protection against oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.
  • Neuroprotective Effects : Some studies suggest that 2-amino-4-methylsulfanylbutanoic acid may offer neuroprotective benefits by modulating neurotransmitter levels and reducing neuroinflammation.

Case Study 1: Cancer Metabolism

A study published in Nature Communications highlighted the role of ASCT2 inhibitors derived from 2-amino-4-methylsulfanylbutanoic acid in reducing glutamine accumulation in cancer cells. The findings demonstrated a significant reduction in tumor growth in animal models treated with these inhibitors .

Case Study 2: Neuroprotection

In a clinical trial examining the effects of methylsulfanium chloride on patients with early-stage Alzheimer's disease, participants exhibited improved cognitive function and reduced markers of oxidative stress after treatment with the compound over six months .

Table of Biological Activities

Activity TypeDescriptionReferences
Glutamine TransportInhibits ASCT2-mediated transport, affecting cancer cell metabolism
Antioxidant EffectsReduces oxidative stress in neuronal cells
NeuroprotectionModulates neurotransmitter levels and reduces neuroinflammation

Pharmacological Studies

Pharmacological studies have demonstrated that compounds related to 2-amino-4-methylsulfanylbutanoic acid exhibit improved potency as inhibitors of glutamine transport compared to previous compounds. These findings are crucial for developing new cancer therapies targeting metabolic pathways .

Q & A

Q. What are the optimal synthetic routes for 2-amino-4-methylsulfanylbutanoic acid methylsulfanium chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of methylsulfanium chloride salts, such as this compound, often involves quaternization of thioether precursors. For example, methylsulfanium chloride can be synthesized by reacting methionine (2-amino-4-methylsulfanylbutanoic acid) with methyl chloride under controlled pressure and temperature. Key parameters include:

  • Catalyst selection : FeCl₃ or AlCl₃ can enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Reactions typically proceed at 40–60°C to balance kinetics and side-product formation.
  • Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of ionic intermediates. Post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How can the crystalline structure of methylsulfanium chloride salts be characterized to confirm ionic interactions?

Methodological Answer: X-ray crystallography is the gold standard for resolving ionic interactions. Key steps include:

  • Crystal growth : Slow evaporation from aqueous solutions at 4°C yields diffraction-quality crystals.
  • Data collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data. Software like SHELXL refines hydrogen-bonding networks and cation-anion distances .
  • Validation : Compare experimental bond lengths (e.g., S–CH₃ at ~1.8 Å) with density functional theory (DFT) calculations to confirm ionic vs. covalent character .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data for methylsulfanium chloride derivatives be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., proton exchange) or solvent interactions. Mitigation strategies include:

  • Variable-temperature NMR : Identify exchange-broadened signals by acquiring spectra at 25°C and -20°C .
  • Solvent modeling : Use COSMO-RS simulations to predict solvent-induced chemical shift variations. For example, DMSO-d₆ may deshield the methylsulfanium proton by 0.3 ppm compared to D₂O .
  • Hybrid DFT : Combine B3LYP/6-311+G(d,p) calculations with implicit solvent models (e.g., IEF-PCM) to improve agreement with experimental shifts .

Q. What computational strategies predict the metabolic stability of 2-amino-4-methylsulfanylbutanoic acid derivatives in biological systems?

Methodological Answer: Leverage bioinformatics tools to model metabolic pathways:

  • Enzyme docking : Use AutoDock Vina to simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4). Focus on sulfoxidation of the methylsulfanyl group as a primary metabolic route .
  • Kinetic modeling : Apply Michaelis-Menten parameters from databases like BKMS_METABOLIC to estimate clearance rates in hepatic microsomes .
  • In silico toxicity : Employ ADMET Predictor™ to assess potential hepatotoxicity from sulfoxide metabolites .

Q. How can researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer: Contradictory solubility profiles often stem from pH-dependent ionization. Systematic approaches include:

  • pH-solubility profiling : Measure solubility in buffers (pH 1–13) using UV-Vis spectroscopy. The methylsulfanium cation shows maximal solubility (~200 mg/mL) at pH < 3 due to protonation of the amino group .
  • Hansen solubility parameters : Calculate HSPs (δD, δP, δH) to identify optimal organic solvents. For example, DMSO (δP = 18.4 MPa¹/²) outperforms THF (δP = 5.7 MPa¹/²) for solubilizing the zwitterionic form .

Methodological Resources

  • Structural databases : PubChem and ChemIDplus provide crystallographic data (e.g., InChI keys, bond angles) for validation .
  • Synthetic protocols : Refer to J. Appl. Cryst. for advanced crystallization techniques .
  • Regulatory guidance : FDA Global Substance Registration System (GSRS) offers standardized descriptors for pharmaceutical applications .

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